REACTION_CXSMILES
|
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.[OH:14]S(O)(=O)=O.N([O-])=O.[Na+]>O>[OH:14][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
9.895 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
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Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
to aid stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The resulting homogenous solution was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
The temperature was kept below 5° C. during the addition
|
Type
|
STIRRING
|
Details
|
stirred for 1.25 h at 0° C
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by adding urea (6 g)
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes at 0° C.
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
the filtrate added drop-wise into a boiling solution of concentrated H2SO4 (39 ml) and water (27 ml)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the entire mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate (6×50 ml)
|
Type
|
WASH
|
Details
|
the combined organics washed with brine
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a small volume which
|
Type
|
CUSTOM
|
Details
|
was then purified by flash chromatography on silica
|
Type
|
WASH
|
Details
|
The first column was eluted with ethyl acetate and 20% MeOH/EtOAc
|
Type
|
WASH
|
Details
|
The second column was eluted with 10% MeOH/CHCl3
|
Type
|
WASH
|
Details
|
the third column was eluted with 60% EtOAc/Hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.112 mmol | |
AMOUNT: MASS | 5.331 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |